

basic characteristics of the ML-SI1 compound

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ML-SI1 Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of the **ML-SI1** compound, a known inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel. This document collates available data on its physicochemical properties, biological activity, and mechanism of action, presenting it in a structured format for easy reference and comparison. Detailed experimental protocols for key assays are also provided to facilitate the replication and further investigation of its effects.

Core Characteristics and Physicochemical Properties

ML-SI1 is a synthetic small molecule that has been identified as an inhibitor of TRPML1, a crucial ion channel primarily located on the membrane of lysosomes and late endosomes. It is important to note that **ML-SI1** is a racemic mixture of inseparable cis-/trans-isomers in a 55:45 ratio.[1]



Property	Value	Reference
Molecular Formula	C23H26Cl2N2O3	[1]
Molecular Weight	449.37 g/mol	[1]
Appearance	Solid	[1]
Physical State	Racemic mixture of diastereomers (cis/trans ratio: 55:45)	[1]
Primary Target	Transient Receptor Potential Mucolipin 1 (TRPML1)	[1]

Biological Activity and Potency

ML-SI1 exhibits inhibitory activity against the TRPML1 channel, thereby modulating intracellular calcium signaling and lysosomal function.



Parameter	Value	Target	Notes	Reference
IC50	15 μΜ	TRPML1	Determined in the context of activation with the TRPML1 agonist ML-SA1.	[1]
Selectivity	Weak effect on TRPML2	TRPML2	Specific IC50 value not reported.	[1]
No data available	TRPML3	-		
Observed Biological Effects	- Reduces cell viability in PANC1 cells Blocks lysosomal localization changes in hippocampal neurons Reduces ROS and Ca ²⁺ levels in IPEC-J2 cells Reduces the expression of LC3, SQSTM1, and Cleaved-Caspase3 in IPEC-J2 cells.	Various cell lines	These effects are linked to its inhibition of TRPML1 and subsequent impact on autophagy and apoptosis.	

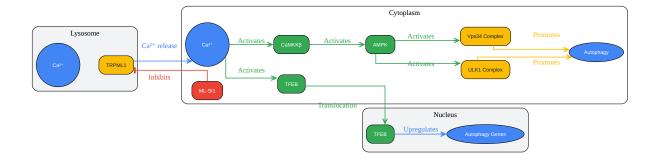
Mechanism of Action: TRPML1 Inhibition and Downstream Signaling

ML-SI1 exerts its biological effects by directly inhibiting the TRPML1 ion channel. TRPML1 is a key regulator of lysosomal Ca²⁺ homeostasis, and its inhibition by **ML-SI1** has significant downstream consequences, particularly on the process of autophagy.



The binding of **ML-SI1** to TRPML1 blocks the release of Ca^{2+} from the lysosome into the cytoplasm. This disruption of Ca^{2+} signaling interferes with the activation of the Ca^{2+} /calmodulin-dependent protein kinase kinase β (CaMKK β). Consequently, the downstream activation of AMP-activated protein kinase (AMPK) is attenuated. This, in turn, inhibits the Unc-51 like autophagy activating kinase 1 (ULK1) and the class III phosphatidylinositol 3-kinase (PIK3C3/Vps34) complex, both of which are critical for the initiation and progression of autophagy.

Furthermore, TRPML1-mediated Ca²⁺ release is known to activate the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy gene expression. By inhibiting TRPML1, **ML-SI1** can prevent the nuclear translocation of TFEB, leading to a reduction in the expression of autophagy-related genes.



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Caption: ML-SI1 signaling pathway inhibiting autophagy.

Experimental Protocols



Fura-2 Based Single-Cell Calcium Imaging

This protocol is used to confirm the inhibitory effect of **ML-SI1** on TRPML1-mediated calcium release.

Materials:

- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- · Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- ML-SA1 (TRPML1 agonist)
- ML-SI1
- Cells expressing TRPML1
- Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

- Cell Preparation: Seed cells on glass coverslips suitable for microscopy and allow them to adhere overnight.
- Dye Loading:
 - \circ Prepare a Fura-2 AM loading solution in physiological buffer. A typical concentration is 2-5 μ M Fura-2 AM with 0.02% Pluronic F-127 to aid dispersion.
 - Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
 - Wash the cells 2-3 times with fresh buffer to remove extracellular dye and allow for deesterification of the Fura-2 AM within the cells for approximately 30 minutes.
- Imaging:

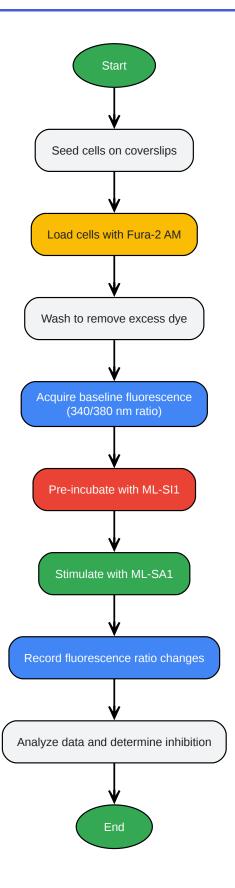
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- Mount the coverslip onto the microscope stage in a perfusion chamber containing buffer.
- Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at ~510 nm.
- To assess the inhibitory effect of ML-SI1, pre-incubate the cells with the desired concentration of ML-SI1 (e.g., 10-20 μM) for a specified period.
- \circ Stimulate the cells with the TRPML1 agonist ML-SA1 (e.g., 10 $\mu\text{M})$ in the continued presence of **ML-SI1**.
- Record the changes in the 340/380 nm fluorescence ratio over time. A lack of or a significantly reduced increase in the ratio upon ML-SA1 stimulation, compared to a control without ML-SI1, indicates inhibition of TRPML1.





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Caption: Experimental workflow for Fura-2 calcium imaging.



MTT Assay for Cell Viability

This protocol is used to determine the effect of **ML-SI1** on the viability of cancer cell lines, such as PANC1.

Materials:

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide) or other suitable solvent to dissolve formazan crystals
- 96-well plates
- PANC1 cells or other cell line of interest
- ML-SI1
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
- Compound Treatment: Treat the cells with a range of concentrations of ML-SI1 (e.g., 0-100 μM) for the desired duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
- MTT Incubation:
 - After the treatment period, add 10-20 μL of MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Formazan Solubilization:
 - Carefully remove the medium from each well.



- Add 100-200 μL of DMSO to each well to dissolve the purple formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Synthesis

While a total synthesis of **ML-SI1** has been developed, a detailed, step-by-step protocol is not publicly available in the cited literature. The synthesis is described as a "short synthetic sequence".[1] Researchers interested in the synthesis of **ML-SI1** are encouraged to consult the primary literature for more details.

Conclusion

ML-SI1 serves as a valuable research tool for investigating the physiological and pathological roles of the TRPML1 ion channel. Its ability to inhibit TRPML1 and consequently modulate autophagy and intracellular calcium signaling makes it a compound of interest for studies in neurodegenerative diseases, lysosomal storage disorders, and cancer. The provided data and protocols in this guide are intended to support further research and development in these areas. It is important for researchers to consider its nature as a racemic mixture and the current lack of detailed selectivity data for all TRPML isoforms when interpreting experimental results.

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References

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